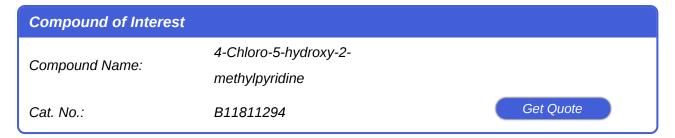


Spectroscopic Profile of 4-Chloro-5-hydroxy-2-methylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally verified spectroscopic data (NMR, IR, MS) for **4-Chloro-5-hydroxy-2-methylpyridine** is not readily available in public scientific literature. This guide provides a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended for theoretical and research guidance and should be supplemented with empirical data upon synthesis and analysis of the compound.

Introduction

4-Chloro-5-hydroxy-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-5-hydroxy-2-methylpyridine**. These predictions are derived from the analysis of substituent effects on the



pyridine ring and data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~7.8 - 8.2	Singlet	1H	H6	The proton at position 6 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the deshielding effect of the electronegative nitrogen atom.
~7.0 - 7.4	Singlet	1H	H3	The proton at position 3 is also expected to be a singlet. Its chemical shift will be influenced by the adjacent methyl and chloro substituents.
~5.0 - 6.0	Broad Singlet	1H	ОН	The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary significantly with solvent, concentration, and temperature.



~2.3 - 2.6	Singlet	3Н	СН₃	The methyl protons at position 2 will
				appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment	Notes
~155 - 160	C5	The carbon bearing the hydroxyl group is expected to be significantly downfield.
~145 - 150	C2	The carbon with the methyl substituent will also be downfield.
~140 - 145	C6	The carbon adjacent to the nitrogen is expected to have a downfield chemical shift.
~125 - 130	C4	The carbon atom bonded to the chlorine atom will be deshielded.
~120 - 125	C3	The chemical shift of this carbon is influenced by the adjacent substituents.
~18 - 22	СНз	The methyl carbon will have a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 3000	Medium	Aliphatic C-H stretch (CH₃)
1550 - 1620	Strong	C=C and C=N ring stretching
1400 - 1500	Medium	C-H bending (CH₃)
1200 - 1300	Strong	C-O stretch (phenol)
1000 - 1100	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
143/145	High	[M] ⁺ (Molecular ion peak with isotopic pattern for Chlorine)
128/130	Medium	[M - CH₃] ⁺
115	Medium	[M - CO]+
108	Medium	[M - CI] ⁺
79	Medium	[C₅H₄N]+ (Pyridine ring fragment)

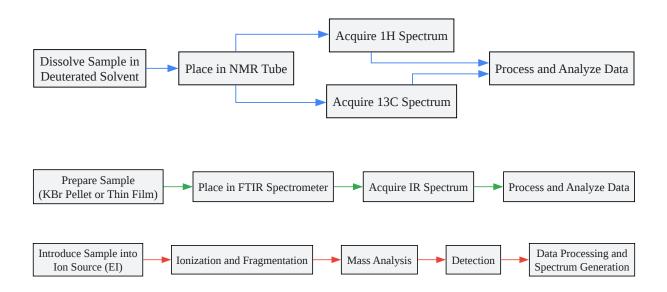
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy



A sample of **4-Chloro-5-hydroxy-2-methylpyridine** would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).



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